An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Beyond
An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Beyond
For Researchers, Scientists, and Drug Development Professionals
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a heterobifunctional linker molecule integral to advancements in bioconjugation, diagnostics, and drug delivery. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visualizations to elucidate its utility in complex biological research.
Core Compound Characteristics
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is distinguished by its three key functional components: a terminal azide group, a terminal carboxylic acid, and the fluorescent cyanine 5 (Cy5) dye. These elements are connected by polyethylene glycol (PEG) spacers, which enhance the molecule's solubility in aqueous solutions and provide spatial separation between the functional ends and the fluorophore. This structure allows for a controlled and sequential conjugation of two different molecules, making it a valuable reagent for creating complex biomolecular assemblies.
The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency and biocompatibility. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The embedded Cy5 dye is a bright, far-red fluorophore, which is ideal for sensitive detection in biological samples due to minimal autofluorescence in this spectral region.
Quantitative Data Summary
The physicochemical and fluorescent properties of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 are summarized in the tables below. These values are essential for experimental design, including calculating molar ratios for conjugation reactions and setting up imaging instrumentation.
Table 1: Physicochemical Properties of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
| Property | Value | Source(s) |
| Molecular Formula | C44H62ClN5O9 | [1][2] |
| Molecular Weight | 840.5 g/mol | [1][3] |
| Purity | ≥96% | [1][3][4] |
| Solubility | Water, DMSO, DMF | [4][5] |
| Storage Condition | -20°C | [4][5][6] |
Table 2: Fluorescent Properties of the Cy5 Moiety
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~649 nm | [4][5][7][8] |
| Emission Maximum (λem) | ~667 nm | [4][5][7] |
| Molar Extinction Coefficient (ε) | ~170,000 - 250,000 M⁻¹cm⁻¹ | [7][8][9][10] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | [7][8][9] |
Experimental Protocols
The dual functionality of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 allows for a two-step conjugation strategy. The following protocols provide detailed methodologies for the activation of the carboxylic acid and its reaction with an amine-containing molecule, followed by the conjugation of the azide group to an alkyne-containing molecule.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol details the conjugation of the carboxylic acid group of the linker to a primary amine on a target molecule (e.g., a protein or peptide) through the formation of an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-containing molecule
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in reaction buffer.
-
Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 stock solution with the EDC and NHS stock solutions. A molar ratio of 1:1.5:1.5 (Linker:EDC:NHS) is recommended as a starting point.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the linker over the target molecule is a common starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate from excess reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized molecule from Protocol 1 with a molecule containing a terminal alkyne.
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)
-
Anhydrous DMSO
-
Size-exclusion chromatography column
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized molecule with a 2-5 fold molar excess of the alkyne-containing molecule.
-
Add the THPTA or TBTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final bioconjugate using a size-exclusion chromatography column to remove the catalyst and excess reagents.
-
Visualizations
The following diagrams illustrate the chemical structure of the linker and the experimental workflows described above.
Caption: Structure of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5.
Caption: Workflow for Amine Coupling Reaction.
Caption: Workflow for CuAAC Click Chemistry Reaction.
References
- 1. N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 | CAS: 2107273-42-5 | AxisPharm [axispharm.com]
- 2. N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, 2107273-42-5 | BroadPharm [broadpharm.com]
- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 6. N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5_新研博美 [xinyanbm.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 9. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
